Methyl 2-bromo-3-chlorobenzoate
Overview
Description
“Methyl 2-bromo-3-chlorobenzoate” is a chemical compound with the CAS Number: 1107627-14-4 . It has a molecular weight of 249.49 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in a solid or semi-solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6BrClO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
. This indicates that the compound has a benzene ring substituted with bromo, chloro, and methoxy groups. Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid compound . It is stored at room temperature . The compound has a molecular weight of 249.49 .Scientific Research Applications
Synthesis and Process Development
- Pilot Plant Synthesis : Methyl 2-bromo-6-chlorobenzoate, closely related to methyl 2-bromo-3-chlorobenzoate, has been synthesized in a pilot plant. The process involved esterification of sterically hindered parent acid using a temperature-sensitive o-lithiation/carboxylation approach, achieving a 79% overall yield from inexpensive starting materials (Hickey et al., 2005).
Chemical Reactions and Mechanisms
- Ortho-Metalation : Ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides, generating lithium 3-chloro/bromo-2-lithiobenzoates, demonstrates a pathway to synthesize various 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
- Regioselectivity in Substitution Reactions : Methyl chlorobenzoate analogues, including methyl 2-chlorobenzoate, undergo substitution reactions with Me3Sn− ions, demonstrating a regioselectivity pattern in the reactivity of chlorine as a leaving group (Montañez et al., 2010).
Structural and Conformational Studies
- Molecular Structure Analysis : A study on methyl 3-chlorobenzoate, which shares structural similarities with this compound, revealed insights into its molecular structure and conformation through gas electron diffraction and ab initio calculations, showcasing its potential in detailed molecular studies (Takashima et al., 1999).
Environmental and Microbial Interactions
- Microbial Degradation of Halogenated Compounds : Research on Alcaligenes denitrificans NTB-1 provides insights into microbial pathways for the degradation of halogenated compounds similar to this compound, including hydrolytic and reductive dehalogenation processes (van den Tweel et al., 1987).
Halogenation Reactions and Analysis
- Halogenation Studies : The addition of halogens to unsaturated methyl esters provides a foundation for understanding the halogenation reactions that compounds like this compound might undergo (Korhonen et al., 1982).
Safety and Hazards
“Methyl 2-bromo-3-chlorobenzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
Mechanism of Action
Mode of Action
Halogenated aromatic compounds often participate in electrophilic aromatic substitution reactions . The bromine and chlorine atoms on the benzene ring can make the compound a good leaving group, potentially allowing it to interact with biological targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
methyl 2-bromo-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKFYOHGPURQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107627-14-4 | |
Record name | Methyl 2-bromo-3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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